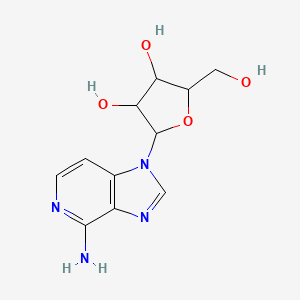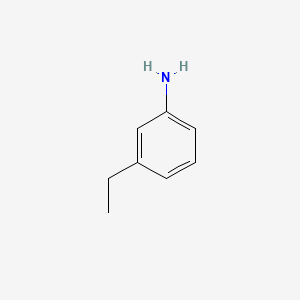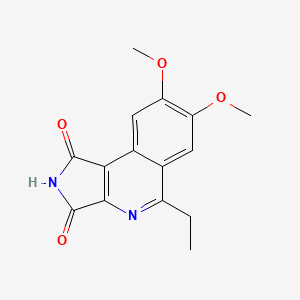
8-Brom-cGMP (Natrium)
Übersicht
Beschreibung
8-Bromo-cGMP, sodium salt, also known as 8-bromo-guanosine cyclic 3’,5’-(hydrogen phosphate), monosodium salt, is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). This compound exhibits greater resistance to hydrolysis by phosphodiesterases compared to its parent compound, cGMP. It preferentially activates cGMP-dependent protein kinase, making it a valuable tool in scientific research .
Wissenschaftliche Forschungsanwendungen
8-Brom-cGMP, Natriumsalz wird in der wissenschaftlichen Forschung häufig eingesetzt, da es cGMP nachahmen und cGMP-abhängige Signalwege aktivieren kann. Einige wichtige Anwendungen umfassen:
Chemie: Wird als Sonde zur Untersuchung von cGMP-abhängigen Reaktionen und Signalwegen verwendet.
Biologie: Wird in Studien zur Zellsignalisierung eingesetzt, um die Rolle von cGMP in verschiedenen zellulären Prozessen zu untersuchen.
Medizin: Wird in der pharmakologischen Forschung eingesetzt, um potenzielle therapeutische Ziele für Herz-Kreislauf-Erkrankungen und andere Erkrankungen zu untersuchen, die cGMP-Signalisierung beinhalten.
Industrie: Anwendung bei der Entwicklung diagnostischer Tests und Forschungswerkzeuge zur Untersuchung von cGMP-bezogenen Signalwegen
5. Wirkmechanismus
8-Brom-cGMP, Natriumsalz übt seine Wirkungen aus, indem es die cGMP-abhängige Proteinkinase (PKG) aktiviert. Die Bromsubstitution an der 8-Position erhöht ihre Resistenz gegen Hydrolyse, wodurch sie länger in biologischen Systemen bestehen bleiben kann. Nach Aktivierung phosphoryliert PKG Zielproteine, was zu verschiedenen nachgeschalteten Wirkungen führt, wie z. B. Vasodilatation, Hemmung des Kalziumeinstroms und Modulation von zellulären Signalwegen .
Ähnliche Verbindungen:
Cyclisches Guanosinmonophosphat (cGMP): Die Stammverbindung, weniger resistent gegen Hydrolyse.
8-pCPT-cGMP: Ein hochlipophiles Analogon mit erhöhter Membranpermeabilität.
8-Br-PET-cGMP: Ein weiteres bromiertes Analogon mit erhöhter Stabilität und Potenz
Einzigartigkeit: 8-Brom-cGMP, Natriumsalz ist einzigartig aufgrund seiner erhöhten Resistenz gegen Hydrolyse und seiner Fähigkeit, PKG effektiver als cGMP zu aktivieren. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von cGMP-abhängigen Signalwegen und die Entwicklung potenzieller Therapeutika .
Wirkmechanismus
Target of Action
8-Bromo-cGMP (sodium), also known as 8-Bromo-cGMP, sodium salt or 8-Br-cGMP, is a potent activator of cGMP-dependent protein kinases (PKG) . PKG is a serine/threonine-specific protein kinase that is activated by cGMP and plays a crucial role in many physiological processes.
Biochemical Pathways
8-Bromo-cGMP (sodium) is also a potent cGMP agonist for cGMP-dependent ion channels . It significantly inhibits Ca2+ macroscopic currents , which are crucial for various cellular functions including muscle contraction, neuronal signaling, and release of hormones. In addition, it impairs insulin release stimulated with high K+ .
Pharmacokinetics
8-Bromo-cGMP (sodium) is a membrane-permeable analogue of cGMP . Its increased lipophilicity allows for membrane permeability in several biosystems . In comparison to cyclic GMP, 8-Bromo-cGMP (sodium) is degraded by cyclic nucleotide-dependent phosphodiesterases much more slowly .
Result of Action
The activation of PKG by 8-Bromo-cGMP (sodium) leads to various molecular and cellular effects. For instance, it increases resistance of LLC-PK1 cells to Cyclosporin A (CsA) toxicity concentration-dependently and augments cell viability by up to 65% . It also induces the synthesis of HO-1 protein in a concentration-dependent fashion .
Action Environment
The action of 8-Bromo-cGMP (sodium) can be influenced by environmental factors. For instance, its stability can be affected by humidity . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form . Furthermore, it is possible that cGMP analogues will interfere with many cell regulation processes in vivo .
Biochemische Analyse
Biochemical Properties
8-Bromo-cGMP (sodium) plays a crucial role in biochemical reactions by acting as an activator of cGMP-dependent protein kinases (PKG) and cGMP-gated ion channels . It preferentially activates PKG1α, promoting relaxation of tracheal and vascular smooth muscle tissue . Additionally, 8-Bromo-cGMP (sodium) interacts with cAMP-dependent protein kinases, although it is a poor activator compared to cGMP . The compound’s increased lipophilicity allows for enhanced membrane permeability, making it effective in various biosystems .
Cellular Effects
8-Bromo-cGMP (sodium) significantly influences cellular processes by modulating intracellular calcium levels and inhibiting insulin release stimulated with high potassium . It has been shown to slow or inhibit intracellular calcium oscillations in tracheal smooth muscle cells in response to acetylcholine . Furthermore, 8-Bromo-cGMP (sodium) exhibits antinociceptive effects and induces vasodilator responses . These cellular effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 8-Bromo-cGMP (sodium) involves its binding interactions with PKG and cGMP-gated ion channels . By preferentially activating PKG1α, 8-Bromo-cGMP (sodium) promotes the relaxation of smooth muscle tissue . The compound’s increased resistance to hydrolysis by phosphodiesterases ensures prolonged activation of PKG, leading to sustained cellular responses . Additionally, 8-Bromo-cGMP (sodium) inhibits acetylcholine-induced increases in intracellular calcium concentrations, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-cGMP (sodium) can change over time due to its stability and degradation properties . While the compound is more resistant to hydrolysis compared to natural cGMP, it is not completely stable and can degrade over long-term incubation experiments . This degradation may result in the formation of disturbing metabolites, potentially affecting experimental outcomes . Therefore, it is recommended to use highly lipophilic analogs like 8-pCPT-cGMP for long-term studies .
Dosage Effects in Animal Models
The effects of 8-Bromo-cGMP (sodium) vary with different dosages in animal models. At lower concentrations, the compound effectively activates PKG and modulates cellular functions . At higher doses, 8-Bromo-cGMP (sodium) may exhibit toxic or adverse effects, such as impaired insulin release and inhibition of intracellular calcium oscillations . These threshold effects highlight the importance of optimizing dosage levels in experimental studies.
Metabolic Pathways
8-Bromo-cGMP (sodium) is involved in various metabolic pathways, primarily through its interaction with PKG and cGMP-gated ion channels . The compound’s increased resistance to hydrolysis by phosphodiesterases ensures prolonged activation of these pathways . Additionally, 8-Bromo-cGMP (sodium) may influence metabolic flux and metabolite levels by modulating intracellular calcium concentrations and inhibiting insulin release .
Transport and Distribution
The transport and distribution of 8-Bromo-cGMP (sodium) within cells and tissues are facilitated by its increased lipophilicity . This property allows the compound to permeate cell membranes and interact with intracellular targets effectively . Additionally, 8-Bromo-cGMP (sodium) may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
8-Bromo-cGMP (sodium) exhibits specific subcellular localization, primarily targeting compartments or organelles involved in cGMP signaling . The compound’s increased lipophilicity and resistance to hydrolysis enable it to accumulate in these regions, enhancing its activity and function . Additionally, post-translational modifications or targeting signals may direct 8-Bromo-cGMP (sodium) to specific subcellular compartments, further modulating its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-cGMP, sodium salt involves the bromination of guanosine cyclic 3’,5’-monophosphate. The reaction typically employs bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 8-position of the guanine base. The reaction is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of 8-Bromo-cGMP, sodium salt follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then crystallized or lyophilized to obtain the final product in a stable form suitable for storage and use .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 8-Brom-cGMP, Natriumsalz unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Bromatoms. Es kann auch an Phosphorylierungs- und Dephosphorylierungsreaktionen teilnehmen, da es eine cyclische Phosphatstruktur besitzt .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise in wässrigen oder organischen Lösungsmitteln unter milden Bedingungen durchgeführt.
Phosphorylierung/Dephosphorylierung: Enzymatische Reaktionen mit Kinasen und Phosphatasen sind üblich, wobei spezifische Pufferbedingungen die Enzymaktivität erhalten.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von dem jeweiligen Nukleophil oder Enzym ab. Zum Beispiel würde eine Substitution mit einem Amin zu einem 8-Amino-Derivat von cGMP führen, während eine enzymatische Dephosphorylierung zu Guanosinmonophosphat-Derivaten führen würde .
Vergleich Mit ähnlichen Verbindungen
Cyclic Guanosine Monophosphate (cGMP): The parent compound, less resistant to hydrolysis.
8-pCPT-cGMP: A highly lipophilic analog with increased membrane permeability.
8-Br-PET-cGMP: Another brominated analog with enhanced stability and potency
Uniqueness: 8-Bromo-cGMP, sodium salt is unique due to its enhanced resistance to hydrolysis and its ability to activate PKG more effectively than cGMP. This makes it a valuable tool for studying cGMP-dependent pathways and developing potential therapeutic agents .
Eigenschaften
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRFCXHKYQVNFK-YEOHUATISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31356-94-2 (Parent) | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801017246 | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51116-01-9 | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 8-Bromo-cGMP (8-Br-cGMP) and what is its primary mechanism of action?
A1: 8-Bromo-cGMP is a cell-permeable analog of cyclic guanosine monophosphate (cGMP) that acts as a potent and selective activator of cGMP-dependent protein kinases (PKGs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does 8-Br-cGMP compare to cGMP in terms of its stability and cellular effects?
A2: 8-Br-cGMP is more resistant to hydrolysis by phosphodiesterases compared to cGMP, leading to a more sustained activation of PKG. This enhanced stability makes it a valuable tool for studying cGMP-mediated signaling pathways. [, , , ]
Q3: What are the downstream effects of 8-Br-cGMP-mediated PKG activation in smooth muscle cells?
A3: In smooth muscle cells, 8-Br-cGMP-induced PKG activation leads to vasodilation through various mechanisms. These include:
- Inhibition of Calcium Sensitization: 8-Br-cGMP reduces the sensitivity of the contractile machinery to calcium, leading to relaxation. [, , , , , ]
- Activation of Myosin Light Chain Phosphatase (MLCP): 8-Br-cGMP activates MLCP, leading to dephosphorylation of myosin light chain and relaxation. [, ]
- Modulation of Ion Channels: 8-Br-cGMP can modulate potassium channels, contributing to its relaxant effects. [, , , ]
Q4: Does 8-Br-cGMP solely act via PKG or are there other potential targets?
A4: While 8-Br-cGMP primarily exerts its effects by activating PKG, research suggests potential PKG-independent effects at higher concentrations. [] Additionally, studies on cyclic nucleotide-gated (CNG) ion channels show direct activation by 8-Br-cGMP, highlighting potential alternative targets. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















